molecular formula C24H24N4OS B11182842 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B11182842
M. Wt: 416.5 g/mol
InChI Key: UPCCRSRCZLSWML-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothiazole moiety linked to a tetrahydroquinazolinone structure

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole derivative, which is then reacted with appropriate amines and other reagents to form the final product. The reaction conditions typically involve the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one is unique due to its specific structural features and the presence of both benzothiazole and tetrahydroquinazolinone moieties. Similar compounds include:

This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H24N4OS

Molecular Weight

416.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-7,7-dimethyl-4-(3-methylphenyl)-1,4,6,8-tetrahydroquinazolin-5-one

InChI

InChI=1S/C24H24N4OS/c1-14-7-6-8-15(11-14)21-20-17(12-24(2,3)13-18(20)29)25-22(27-21)28-23-26-16-9-4-5-10-19(16)30-23/h4-11,21H,12-13H2,1-3H3,(H2,25,26,27,28)

InChI Key

UPCCRSRCZLSWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CC(CC3=O)(C)C)NC(=N2)NC4=NC5=CC=CC=C5S4

Origin of Product

United States

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